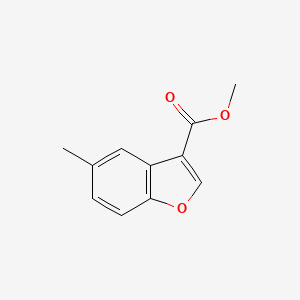
Methyl 5-methylbenzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methylbenzofuran-3-carboxylate: is a chemical compound with the molecular formula C11H10O3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methylbenzofuran-3-carboxylate can be achieved through several methods. One common approach involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of HBF4, followed by treatment with concentrated H2SO4 . Another method includes the condensation of acetylacetone with ethyl bromopyruvate, leading to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which is then transformed into the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methylbenzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 5-methylbenzofuran-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methylbenzofuran-5-carboxylate
- Ethyl 5-methylbenzofuran-3-carboxylate
- Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate
Uniqueness
Methyl 5-methylbenzofuran-3-carboxylate stands out due to its unique substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions with biological molecules, making it a promising candidate for various applications .
Biological Activity
Methyl 5-methylbenzofuran-3-carboxylate is a compound belonging to the benzofuran family, characterized by its unique fused benzene and furan ring structure. This article explores its biological activity, focusing on its potential therapeutic applications, particularly in antimicrobial and anticancer research.
- Molecular Formula : C11H10O3
- Molecular Weight : Approximately 206.19 g/mol
The compound features a methyl group at the 5-position and a carboxylate ester group at the 3-position of the benzofuran ring, contributing to its unique chemical properties and biological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
-
Antimicrobial Activity :
- Studies have shown that compounds within the benzofuran class can inhibit key enzymes in microbial pathogens, disrupting their cellular processes and leading to cell death. For example, specific derivatives have demonstrated effectiveness against various bacterial strains by inhibiting protein synthesis and disrupting cell membrane integrity.
-
Anticancer Activity :
- This compound has been investigated for its cytotoxic properties against several cancer cell lines, including K562 (leukemia) and HeLa (cervical carcinoma). In vitro studies revealed that this compound can induce apoptosis in cancer cells, evidenced by increased activity of caspases (caspase 3/7), which are markers for programmed cell death .
The biological effects of this compound are attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation, leading to reduced cell viability.
- DNA Interaction : It has been suggested that this compound can intercalate with DNA, potentially disrupting replication and transcription processes .
Cytotoxicity Studies
A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results are summarized in Table 1:
| Cell Line | Concentration (μM) | Viability (%) | IC50 (μM) |
|---|---|---|---|
| K562 (Leukemia) | 100 | 45 | 25 |
| HeLa (Cervical) | 100 | 40 | 22 |
| HUVEC (Normal) | 100 | 90 | N/A |
The study found that concentrations above the IC50 value significantly reduced cell viability, indicating strong anticancer potential.
Apoptosis Induction
In another investigation focusing on apoptosis induction, cells treated with this compound showed a notable increase in caspase activity compared to controls:
Properties
CAS No. |
93670-27-0 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 5-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C11H10O3/c1-7-3-4-10-8(5-7)9(6-14-10)11(12)13-2/h3-6H,1-2H3 |
InChI Key |
BUZKXAIBXZOEGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















